molecular formula C13H11N3O3S4 B2965459 N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021065-74-6

N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No.: B2965459
CAS No.: 1021065-74-6
M. Wt: 385.49
InChI Key: BZFLXADYRSNVIY-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene-2-sulfonamido group at position 2 and a thiophen-2-ylmethyl carboxamide moiety at position 2. Its structure integrates two thiophene rings (aromatic sulfur-containing heterocycles) and a sulfonamide linker, which are common in bioactive molecules due to their electronic and steric properties.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S4/c17-12(14-7-9-3-1-5-20-9)10-8-22-13(15-10)16-23(18,19)11-4-2-6-21-11/h1-6,8H,7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFLXADYRSNVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Continuous flow reactors and automated systems might be employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Based on the search results, here's what can be gathered about the compound N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide:

Compound Identification

  • Name: this compound .
  • Molecular Formula: C13H11N3O3S4 .
  • Molecular Weight: 385.5 g/mol .
  • CAS Number: 1021065-74-6 .
  • IUPAC Name: N-(thiophen-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide .
  • SMILES: C1=CSC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 .
  • InChI: InChI=1S/C13H11N3O3S4/c17-12(14-7-9-3-1-5-20-9)10-8-22-13(15-10)16-23(18,19)11-4-2-6-21-11/h1-6,8H,7H2,(H,14,17)(H,15,16) .
  • InChIKey: BZFLXADYRSNVIY-UHFFFAOYSA-N .

Potential Applications

While the search results do not provide explicit applications for this compound, they do point to related compounds and their uses, suggesting potential areas of interest:

  • CDK2 Inhibition: Research highlights thiazole derivatives as potential CDK2 inhibitors with anticancer properties . Several synthesized compounds, including those with thiazole-hydrazine derivatives, have demonstrated antiproliferative activities against cancer cell lines .
  • Anticancer Activity: Thiazolidinone analogs have shown strong inhibitory activity against CDK2 and EGFR, also increasing the activity of caspases in breast cancer cell lines . Compounds featuring a 2,4-dinitrophenyl-hydrazono-thiazolidine-4-one moiety exhibit higher antiproliferative activity . The presence of a sulfonamide group appears critical for cytotoxic activity .
  • Other Biological Activities: Thiazole derivatives, in general, are recognized for diverse biological activities, including neuroprotective and anti-inflammatory effects .

Related Compounds

The search results mention several related compounds that incorporate thiophene and thiazole moieties:

  • G008-3264: A screening compound with a thiophene-2-sulfonamide structure .
  • Thiazole Derivatives: A variety of thiazole-containing compounds are being explored for their potential as CDK2 inhibitors and anticancer agents .
  • Tetrahydroisoquinolines: A series of tetrahydroisoquinolines containing thio-naphthalen-acetamide connected to cyano tetrahydroisoquinolines have shown efficacy on several cell lines .
  • Hydroxy thiophenes Several hydroxy thiophenes are available from chemical suppliers .

Data Table of CDK2 Inhibitors

CodeEvaluated Cancer Cell LinesCDK2 IC50Ref.
St.18HepG20.35 µM
St.19HCT1160.21 µM
St.20HCT1160.70 µM
St.21Panc-118 nM100
St.22Panc-114 nM
St.23MCF-77.5 µg/mL102
St.24A27800.41 µM103
St.25MCF-7149 nM104

Availability

  • This compound, identified by CAS number 1021065-74-6, is available from chemical suppliers .

Mechanism of Action

The mechanism by which N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may inhibit specific enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity : Sulfonamide-thiazole hybrids (e.g., ) often target bacterial enzymes (e.g., DNA gyrase) or insect receptors. The dual thiophene groups in the target compound could improve membrane permeability but may require formulation optimization.
  • SAR Insights : Electron-withdrawing groups (e.g., nitro in ) enhance antibacterial activity, while bulky substituents (e.g., 4,4-difluorocyclohexyl in ) improve metabolic stability.

Biological Activity

N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide (CAS Number: 1021065-74-6) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.

Molecular Structure and Characteristics:

  • Molecular Formula: C₁₃H₁₁N₃O₃S₄
  • Molecular Weight: 385.5 g/mol

The compound features a thiazole ring, thiophene moieties, and a sulfonamide group, which are known to contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans) revealed substantial inhibition zones and low minimum inhibitory concentrations (MIC) .

Table 1: Antimicrobial Efficacy

Microbial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1532
S. aureus1816
C. albicans1264

This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound also exhibits notable antioxidant properties. In DPPH (1,1-diphenyl-2-picrylhydrazyl) and hydroxyl radical scavenging assays, it demonstrated significant radical scavenging activity, indicating its potential role in mitigating oxidative stress .

Table 2: Antioxidant Activity

Assay TypeIC50 (µg/mL)
DPPH Scavenging25
Hydroxyl Radical Scavenging30

Anticancer Activity

Preliminary investigations into the anticancer effects of this compound showed promising results against various cancer cell lines including HCT116 (colorectal), HepG2 (liver), and MCF7 (breast). The compound exhibited marked cytotoxicity with IC50 values ranging from 15 to 30 µM .

Table 3: Anticancer Activity

Cell LineIC50 (µM)
HCT11620
HepG225
MCF730

Mechanistic Insights

Computational studies, including molecular docking simulations, have been employed to elucidate the binding interactions of this compound with biological targets. These studies indicate that the compound binds effectively to target proteins involved in microbial resistance and cancer proliferation pathways .

Q & A

Basic: What are the standard synthetic routes for synthesizing N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Thiazole ring formation via cyclization of thioamide precursors under reflux conditions (e.g., using Lawesson’s reagent or iodine-mediated cyclization) .
  • Sulfonamide coupling between thiophene-2-sulfonyl chloride and amino-functionalized intermediates, often employing coupling agents like EDCI/HOBt in anhydrous DMF or THF .
  • Amidation of the thiazole-4-carboxylic acid moiety with thiophen-2-ylmethylamine, activated via carbodiimide chemistry .

Key purification steps include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Yields range from 35% to 78%, depending on steric and electronic factors .

Basic: How is the purity and structural integrity of this compound confirmed during synthesis?

Methodological Answer:

  • Chromatography : HPLC analysis with C18 columns (e.g., 98–99% purity using acetonitrile/water mobile phases) .
  • Spectroscopy :
    • ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.5 ppm, thiazole carbons at ~160–170 ppm) .
    • ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ matching theoretical m/z) .
  • Elemental Analysis : Microanalysis for C, H, N, S within ±0.4% of theoretical values .

Advanced: How can reaction conditions be optimized to improve yields in thiazole ring formation?

Methodological Answer:

  • Catalyst Screening : Use CuI/proline systems for azide-alkyne cycloaddition (e.g., 75% yield improvement in analogous compounds) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics compared to ethanol .
  • Temperature Control : Reflux in toluene (110°C) for 12–24 hours minimizes side reactions like hydrolysis .
  • Protecting Groups : Boc-protection of amines prevents undesired sulfonamide cross-reactivity .

Advanced: What strategies address low yields (<40%) in sulfonamide coupling steps?

Methodological Answer:

  • Activation Reagents : Replace EDCI with HATU or PyBOP to enhance electrophilicity of the sulfonyl chloride .
  • Base Selection : Use DMAP or NEt₃ to scavenge HCl byproducts, improving reaction efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes, achieving ~65% yield in analogous sulfonamides .

Advanced: How are discrepancies in spectral data (e.g., NMR shifts) resolved during structural validation?

Methodological Answer:

  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon assignments (e.g., distinguishing thiophene vs. thiazole protons) .
  • Computational Validation : Compare experimental ¹H NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm regiochemistry .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to track sulfonamide nitrogen environments in complex spectra .

Advanced: What in vitro models are suitable for evaluating its antitumor potential?

Methodological Answer:

  • NCI-60 Screening : Test against 60 human cancer cell lines (e.g., leukemia, melanoma, ovarian) at 10 μM, with GI₅₀ values calculated via sulforhodamine B assay .
  • Mechanistic Studies :
    • Apoptosis Assays : Annexin V/PI staining in Jurkat cells treated with 1–50 μM compound .
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .

Advanced: How to design structure-activity relationship (SAR) studies focusing on thiophene substitutions?

Methodological Answer:

  • Variation Points :
    • Thiophene Position : Compare 2-thienyl vs. 3-thienyl analogs (synthesized via Suzuki coupling) .
    • Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups at thiophene C5 to modulate electronic effects .
  • Biological Testing :
    • Measure IC₅₀ in kinase inhibition assays to correlate substituent effects with activity .
    • Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., tubulin) .

Advanced: How to address solubility limitations in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions, diluted to <1% DMSO in assay buffers .
  • Prodrug Design : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility (e.g., 10-fold increase in PBS) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) for controlled release in in vivo models .

Advanced: What analytical methods validate stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolysis : Incubate in PBS (pH 7.4, 37°C) for 48 hours; monitor via LC-MS for sulfonamide cleavage .
    • Oxidative Stress : Treat with 0.1% H₂O₂; track thiophene oxidation using TLC (Rf shifts) .
  • Metabolite Profiling : Use hepatocyte microsomes (CYP3A4/2D6) and UPLC-QTOF to identify Phase I/II metabolites .

Advanced: How to reconcile conflicting bioactivity data across cell lines?

Methodological Answer:

  • Genomic Correlation : Analyze NCI-60 data with COMPARE algorithm to link activity to specific gene expression (e.g., TOP2A overexpression in sensitive lines) .
  • Resistance Profiling : Generate resistant cell lines via chronic exposure (6 months); perform RNA-seq to identify upregulated efflux pumps (e.g., ABCB1) .
  • Combination Studies : Test synergy with cisplatin or paclitaxel using Chou-Talalay analysis (combination index <1 indicates synergism) .

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